molecular formula C11H14Cl2N2O B090796 3-(2,5-Dichlorophenyl)-1,1-diethylurea CAS No. 15545-51-4

3-(2,5-Dichlorophenyl)-1,1-diethylurea

Cat. No.: B090796
CAS No.: 15545-51-4
M. Wt: 261.14 g/mol
InChI Key: WVSZEMHNNZDAFV-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group attached to a diethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,1-diethylurea typically involves the reaction of 2,5-dichloroaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with diethylamine to yield the final product. The reaction conditions generally include:

  • Temperature: 60-80°C
  • Solvent: Tetrahydrofuran (THF)
  • Reaction time: 4-6 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1-diethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature25-50°C

    Reduction: Lithium aluminum hydride in anhydrous ether, temperature0-25°C

    Substitution: Nucleophiles in polar aprotic solvents, temperature50-100°C

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1,1-diethylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-1,1-diethylurea
  • 3-(3,5-Dichlorophenyl)-1,1-diethylurea
  • 3-(2,5-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

3-(2,5-Dichlorophenyl)-1,1-diethylurea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance its stability and interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-7-8(12)5-6-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSZEMHNNZDAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307333
Record name 3-(2,5-dichlorophenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15545-51-4
Record name NSC190742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,5-dichlorophenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-DICHLOROPHENYL)-1,1-DIETHYLUREA
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